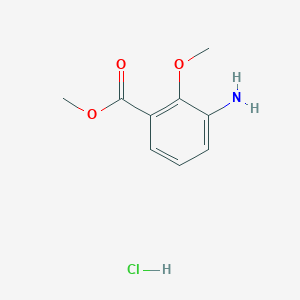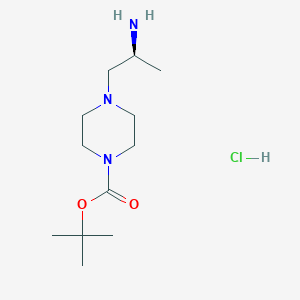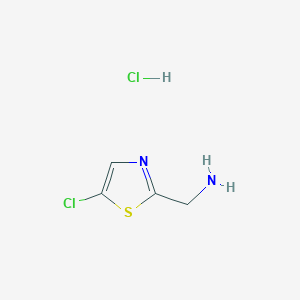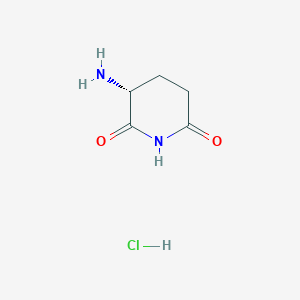![molecular formula C11H24Cl2N2O B1378258 1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride CAS No. 1394042-26-2](/img/structure/B1378258.png)
1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride
Descripción general
Descripción
“1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride” is a chemical compound with the CAS Number: 1394041-33-8 . It has a molecular weight of 257.2 and its IUPAC name is 1-[2-(3-pyrrolidinyloxy)ethyl]pyrrolidine dihydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H20N2O.2ClH/c1-2-6-12(5-1)7-8-13-10-3-4-11-9-10;;/h10-11H,1-9H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is stored at room temperature . and is in the form of an oil . The salt data is Cl .Aplicaciones Científicas De Investigación
Synthesis and Methodologies
- A novel method for the synthesis of a structurally related compound, 3-(pyrrolidin-1-yl)piperidine, was proposed to facilitate the production of large quantities. This synthesis method is crucial for medicinal chemistry applications, offering a simpler alternative to previous complex procedures (R. Smaliy et al., 2011).
- The incorporation of spiro-piperidine units in synthetic bacteriochlorins for tailoring the polarity of near-infrared absorbers demonstrates the chemical versatility of piperidine derivatives. This design enhances the spectral properties and functionality of bacteriochlorins, indicating potential applications in photodynamic therapy and imaging (Kanumuri Ramesh Reddy et al., 2013).
Pharmacological Applications
- Pyrrolidine and piperidine derivatives have been synthesized and evaluated for their electrocardiographic, antiarrhythmic, and antihypertensive activities. Some compounds exhibited significant antiarrhythmic and antihypertensive effects, attributed to their alpha-adrenolytic properties. This highlights the therapeutic potential of piperidine derivatives in cardiovascular disorders (Barbara Malawska et al., 2002).
- The study on the synthesis and determination of the lipophilicity, anticonvulsant activity, and safety of N-[(4-Arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione derivatives illustrates the importance of these compounds in developing new anticonvulsant agents. Some derivatives showed promising activity and safety profiles, indicating their potential as therapeutic agents for epilepsy (Sabina Rybka et al., 2017).
Mecanismo De Acción
“1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride” is a compound with the molecular formula C11H24Cl2N2O. It has a molecular weight of 271.227 Da . The compound is in the form of an oil and it is stored at room temperature .
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
1-(2-pyrrolidin-3-yloxyethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-2-6-13(7-3-1)8-9-14-11-4-5-12-10-11;;/h11-12H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECONZHMCLGYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-26-2 | |
| Record name | 1-[2-(pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B1378180.png)










